3-Chloro-5-vinylpyridine

Description

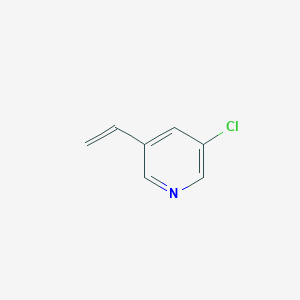

3-Chloro-5-vinylpyridine is a pyridine derivative featuring a chlorine atom at position 3 and a vinyl group (-CH=CH₂) at position 5. The chlorine substituent is electron-withdrawing, enhancing the electrophilicity of the pyridine ring, while the vinyl group offers opportunities for polymerization or further functionalization via addition reactions.

Propriétés

Formule moléculaire |

C7H6ClN |

|---|---|

Poids moléculaire |

139.58 g/mol |

Nom IUPAC |

3-chloro-5-ethenylpyridine |

InChI |

InChI=1S/C7H6ClN/c1-2-6-3-7(8)5-9-4-6/h2-5H,1H2 |

Clé InChI |

PUFDANZJXBEJAP-UHFFFAOYSA-N |

SMILES canonique |

C=CC1=CC(=CN=C1)Cl |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural and Electronic Differences

The reactivity and applications of pyridine derivatives are heavily influenced by substituent type, position, and electronic effects. Below is a detailed comparison with key analogs:

3-Methyl-5-vinylpyridine (CAS: 51961-51-4)

- Substituents : Methyl (-CH₃) at position 3, vinyl (-CH=CH₂) at position 5.

- Key Differences : The methyl group is electron-donating, reducing ring electrophilicity compared to the chloro analog. This increases the compound’s volatility and may limit its stability in electrophilic reactions.

- Applications: Potential monomer for polymers, though less reactive than 3-Chloro-5-vinylpyridine due to the absence of electron-withdrawing groups .

Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate

- Substituents : Chloro (-Cl) at position 3, trifluoromethyl (-CF₃) at position 5, and a methyl ester (-COOCH₃) at position 2.

- Key Differences : The trifluoromethyl group is strongly electron-withdrawing, enhancing stability and resistance to oxidation. The ester group enables use as a synthetic intermediate.

- Applications : Widely used in medicinal chemistry and agrochemical research due to its stability and functional versatility .

2-Chloro-5-cyanopyridine (CAS: 33252-28-7)

- Substituents: Chloro (-Cl) at position 2, cyano (-CN) at position 5.

- Key Differences: The cyano group increases electrophilicity, making the compound reactive in nucleophilic substitutions (e.g., Suzuki couplings).

- Applications : Intermediate in pharmaceutical synthesis, particularly for antimalarial and antiviral agents .

5-Amino-2-chloropyridine (CAS: 5350-93-6)

- Substituents: Amino (-NH₂) at position 5, chloro (-Cl) at position 2.

- Key Differences: The amino group is electron-donating, increasing the basicity of the pyridine nitrogen. This enhances hydrogen-bonding capability, making it valuable in drug design.

- Applications : Building block for antibiotics and kinase inhibitors .

2-Amino-3-chloro-5-nitropyridine

- Substituents: Amino (-NH₂) at position 2, chloro (-Cl) at position 3, nitro (-NO₂) at position 5.

- Key Differences: The nitro group is a strong electron-withdrawing substituent, creating a highly electrophilic ring.

- Applications : Intermediate in explosives and pigments .

Data Table: Comparative Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.